molecular formula C15H16Cl2N4S B11968614 3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione

3-cyclohexyl-4-[(2,6-dichlorobenzylidene)amino]-1H-1,2,4-triazole-5-thione

Cat. No.: B11968614
M. Wt: 355.3 g/mol
InChI Key: JSYAVMINBADQCO-GIJQJNRQSA-N
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Description

5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a cyclohexyl group, a dichlorobenzylidene moiety, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclohexyl Group: This step often involves the use of cyclohexyl halides in the presence of a base to facilitate nucleophilic substitution.

    Addition of the Dichlorobenzylidene Moiety: This can be accomplished through a condensation reaction between the triazole derivative and 2,6-dichlorobenzaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, leading to the formation of disulfides.

    Reduction: Reduction reactions can target the imine bond, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent due to its unique structural features.

    Materials Science: In the development of novel materials with specific electronic or mechanical properties.

    Industrial Chemistry: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the dichlorobenzylidene moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexyl group.

    5-cyclohexyl-4-amino-4H-1,2,4-triazole-3-thiol: Lacks the dichlorobenzylidene moiety.

Uniqueness

The presence of both the cyclohexyl group and the dichlorobenzylidene moiety in 5-cyclohexyl-4-((2,6-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties, making it distinct from similar compounds.

Properties

Molecular Formula

C15H16Cl2N4S

Molecular Weight

355.3 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2,6-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H16Cl2N4S/c16-12-7-4-8-13(17)11(12)9-18-21-14(19-20-15(21)22)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2,(H,20,22)/b18-9+

InChI Key

JSYAVMINBADQCO-GIJQJNRQSA-N

Isomeric SMILES

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)Cl

Canonical SMILES

C1CCC(CC1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)Cl

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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